2-Cyclopropoxy-6-fluoroaniline
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Overview
Description
2-Cyclopropoxy-6-fluoroaniline is an organic compound characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-fluoroaniline typically involves the introduction of a cyclopropoxy group and a fluorine atom onto an aniline ring. One common method involves the reaction of 2-fluoroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylamine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted anilines.
Scientific Research Applications
2-Cyclopropoxy-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropoxy and fluorine groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Bromo-2-cyclopropoxy-6-fluoroaniline: Similar structure but with a bromine atom instead of a hydrogen atom.
4-Fluoroaniline: Lacks the cyclopropoxy group but contains the fluorine atom on the aniline ring.
Uniqueness: 2-Cyclopropoxy-6-fluoroaniline is unique due to the combination of the cyclopropoxy and fluorine groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
KWODJLQVCRBTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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